molecular formula C19H25N3O6S2 B296752 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No. B296752
M. Wt: 455.6 g/mol
InChI Key: XPGSFHXPRPAAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical studies.

Mechanism of Action

2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide acts as a selective antagonist of the AT2R, which is expressed in sensory neurons. By blocking the AT2R, 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide inhibits the release of pro-inflammatory cytokines and neuropeptides, leading to a reduction in pain.
Biochemical and Physiological Effects:
2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been shown to reduce pain behavior in animal models of chronic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines and neuropeptides in sensory neurons. 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has a favorable safety profile and does not produce significant side effects in preclinical studies.

Advantages and Limitations for Lab Experiments

2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a promising drug candidate for the treatment of chronic pain. However, there are some limitations to its use in lab experiments. 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a small molecule drug and may not be suitable for the treatment of all types of chronic pain. Additionally, further studies are needed to determine the optimal dosing regimen for 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in humans.

Future Directions

There are several future directions for the development of 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide. One potential direction is to investigate the use of 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in combination with other analgesic drugs to enhance its efficacy. Another direction is to investigate the use of 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in other types of chronic pain, such as fibromyalgia and migraine. Finally, further studies are needed to determine the safety and efficacy of 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide in humans.

Synthesis Methods

2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is synthesized through a multi-step process that starts with the reaction of 4-nitroaniline with ethyl 4-chlorobenzeneacetate to produce 4-ethoxyaniline. The resulting product is then reacted with methylsulfonyl chloride to produce 4-ethoxy(methylsulfonyl)aniline. This compound is then reacted with 3-(methyl(methylsulfonyl)amino)benzeneacetonitrile to produce 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide.

Scientific Research Applications

2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has been extensively studied in preclinical models of chronic pain. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-[4-ethoxy(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide has also been shown to have a favorable safety profile in preclinical studies.

properties

Molecular Formula

C19H25N3O6S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C19H25N3O6S2/c1-5-28-18-11-9-16(10-12-18)22(30(4,26)27)14-19(23)20-15-7-6-8-17(13-15)21(2)29(3,24)25/h6-13H,5,14H2,1-4H3,(H,20,23)

InChI Key

XPGSFHXPRPAAQR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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